3-Iodo-4-morpholinobenzoic acid
Overview
Description
3-Iodo-4-morpholinobenzoic acid is an organic compound with the molecular formula C11H12INO3 and a molecular weight of 333.12 g/mol . This compound is characterized by the presence of an iodine atom, a morpholine ring, and a benzoic acid moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-morpholinobenzoic acid typically involves the iodination of 4-morpholinobenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring of 4-morpholinobenzoic acid using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-morpholinobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted benzoic acids.
Coupling Products: The products are typically biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3-Iodo-4-morpholinobenzoic acid has several applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodo-4-morpholinobenzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and morpholine ring can influence the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-3-morpholinobenzoic acid
- 3-Iodo-4-methoxybenzoic acid
- 3-Iodo-4-aminobenzoic acid
Uniqueness
3-Iodo-4-morpholinobenzoic acid is unique due to the presence of both an iodine atom and a morpholine ring, which can significantly influence its chemical reactivity and biological activity. This combination is not commonly found in similar compounds, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
3-iodo-4-morpholin-4-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGVFWOCCCWANL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660953 | |
Record name | 3-Iodo-4-(morpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-36-2 | |
Record name | 3-Iodo-4-(4-morpholinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131614-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-4-(morpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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